molecular formula C21H20N4O4S B2561013 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941916-20-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2561013
CAS No.: 941916-20-7
M. Wt: 424.48
InChI Key: MOOTUBPUDPUORP-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxamide core substituted with:

  • A 4-methyl group on the thiazole ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12-4-3-5-15(8-12)24-20(27)25-21-23-13(2)18(30-21)19(26)22-10-14-6-7-16-17(9-14)29-11-28-16/h3-9H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOTUBPUDPUORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antitumor properties, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula: C18H20N2O3S
  • Molecular Weight: 348.43 g/mol
  • IUPAC Name: this compound

This compound features a thiazole ring fused with a benzo[d][1,3]dioxole moiety and a urea substituent, which is crucial for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Related Thiazole Compounds

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Escherichia coli
Compound A0.0080.03
Compound B0.060.08
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values for this specific compound are still under investigation but are expected to fall within the effective range noted for other thiazole derivatives .

Antifungal Activity

The compound's antifungal potential has also been evaluated. Thiazoles have been documented to exhibit antifungal activity against various fungal pathogens. A study indicated that related compounds demonstrated significant inhibition against Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundEC50 (μg/mL) against Candida albicansEC50 (μg/mL) against Aspergillus niger
Compound C1522
Compound D1018
This compoundTBDTBD

Antitumor Activity

The antitumor effects of thiazole derivatives have been extensively studied. For example, compounds with similar structures have shown significant activity against various cancer cell lines such as HeLa and A549.

Table 3: Antitumor Activity of Thiazole Compounds

CompoundIC50 (μM) against HeLa CellsIC50 (μM) against A549 Cells
Compound E2.07 ± 0.883.52 ± 0.49
Compound F2.55 ± 0.34TBD
This compoundTBDTBD

The preliminary data suggest that this compound may inhibit cell proliferation through mechanisms involving EGFR inhibition or apoptosis induction .

Case Studies and Research Findings

  • Antibacterial Properties : A study demonstrated that benzothiazole derivatives exhibited low spontaneous frequencies of resistance when tested against Staphylococcus aureus, indicating their potential as effective antibacterial agents .
  • Antitumor Mechanism : Research on structurally similar compounds revealed that the inhibition of EGFR kinase correlated with anti-proliferative effects in cancer cell lines . This suggests that this compound may share similar pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name/ID Core Structure Substituents/Functional Groups Biological Activity/Notes Reference
Target Compound Thiazole-5-carboxamide 4-Me, 2-(m-tolyl ureido), N-(benzo[d][1,3]dioxol-5-ylmethyl) Hypothesized kinase inhibition (inferred from urea and thiazole motifs)
ND-11503 () Imidazo[2,1-b]thiazole 6-Et, 2-Me, N-((2,3-dihydrobenzofuran-5-yl)methyl) Antiparasitic/antimicrobial activity; dihydrobenzofuran enhances metabolic stability
Compound 8b () Quinazoline 4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-Me EGFR inhibition (IC₅₀ = 14.8 nM); urea group critical for target binding
27k () Nitroimidazole 4-NO₂, N-(benzo[d][1,3]dioxol-5-ylmethyl) Antitubercular activity; nitro group essential for prodrug activation
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-MeO-phenyl)-2-thioxo-thiazole-5-carboxamide () Thiazoline-5-carboxamide 4-Amino, 2-thioxo, 3-(4-MeO-phenyl), N-(benzo[d][1,3]dioxol-5-ylmethyl) Thioxo group may enhance metal-binding (e.g., enzyme inhibition)
SW-C165 () Acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl), 2-((2-Br-benzyl)(Me)amino) Anti-Salmonella activity; bromine substituent influences target specificity

Key Structural and Functional Differences

Core Heterocycle: The thiazole core in the target compound contrasts with imidazothiazole (), quinazoline (), and nitroimidazole (). The 2-thioxo modification in introduces sulfur-based reactivity, absent in the target compound .

Substituent Effects :

  • The m-tolyl ureido group in the target compound mirrors the 3-(m-tolyl)ureido in ’s EGFR inhibitor, suggesting shared hydrogen-bonding interactions with kinase targets .
  • Benzo[d][1,3]dioxole is a recurring motif (), improving lipophilicity and resistance to oxidative metabolism compared to simple phenyl groups .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling of a thiazole-5-carboxylic acid derivative with benzo[d][1,3]dioxol-5-ylmethylamine , analogous to methods in (thiazole-amide coupling via EDCI/HOBt) .
  • Contrastingly, uses acid chloride intermediates for carboxamide formation, which may limit functional group compatibility .

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